Cas no 923248-74-2 (4-(Prop-2-yn-1-yl)sulfamoylbenzoic Acid)
4-(Prop-2-yn-1-yl)sulfamoylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-[(prop-2-ynylamino)sulfonyl]benzoic acid
- 4-(Prop-2-yn-1-yl)sulfamoylbenzoic Acid
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- Inchi: 1S/C10H9NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13)
- InChI Key: JLYMDTVAWSENHL-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(=O)O)=CC=1)(NCC#C)(=O)=O
4-(Prop-2-yn-1-yl)sulfamoylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B527023-10mg |
4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic Acid |
923248-74-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B527023-50mg |
4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic Acid |
923248-74-2 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B527023-100mg |
4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic Acid |
923248-74-2 | 100mg |
$ 250.00 | 2022-06-07 | ||
| A2B Chem LLC | AI61768-10g |
4-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid |
923248-74-2 | 95% | 10g |
$2812.00 | 2024-07-18 | |
| abcr | AB314368-250mg |
4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid; . |
923248-74-2 | 250mg |
€482.50 | 2025-04-15 | ||
| abcr | AB314368-1g |
4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid; . |
923248-74-2 | 1g |
€946.00 | 2025-04-15 | ||
| A2B Chem LLC | AI61768-50mg |
4-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid |
923248-74-2 | 95% | 50mg |
$178.00 | 2024-07-18 | |
| A2B Chem LLC | AI61768-100mg |
4-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid |
923248-74-2 | 95% | 100mg |
$248.00 | 2024-07-18 | |
| A2B Chem LLC | AI61768-250mg |
4-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid |
923248-74-2 | 95% | 250mg |
$340.00 | 2024-07-18 | |
| A2B Chem LLC | AI61768-500mg |
4-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid |
923248-74-2 | 95% | 500mg |
$541.00 | 2024-07-18 |
4-(Prop-2-yn-1-yl)sulfamoylbenzoic Acid Suppliers
4-(Prop-2-yn-1-yl)sulfamoylbenzoic Acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-(Prop-2-yn-1-yl)sulfamoylbenzoic Acid
Recent Advances in the Application of 4-(Prop-2-yn-1-yl)sulfamoylbenzoic Acid (CAS: 923248-74-2) in Chemical Biology and Pharmaceutical Research
4-(Prop-2-yn-1-yl)sulfamoylbenzoic Acid (CAS: 923248-74-2) has emerged as a versatile chemical scaffold in recent years, particularly in the fields of chemical biology and pharmaceutical research. This compound, characterized by its sulfamoyl and propynyl functional groups, has demonstrated significant potential in drug discovery, targeted therapy development, and biochemical probe design. Recent studies have explored its unique chemical properties and biological activities, positioning it as a promising candidate for various therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving nanomolar inhibition constants. The propynyl group was found to be crucial for both potency and selectivity, while the sulfamoyl moiety facilitated strong interactions with the zinc ion in the enzyme's active site.
In parallel developments, researchers have employed 4-(Prop-2-yn-1-yl)sulfamoylbenzoic Acid as a click chemistry handle for bioorthogonal labeling applications. Its terminal alkyne group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for selective modification of biomolecules. A recent Nature Chemical Biology publication demonstrated its successful incorporation into proteomics workflows for identifying protein-small molecule interactions in live cells.
The compound's pharmacokinetic properties have also been the subject of recent investigation. A 2024 preclinical study evaluated its blood-brain barrier permeability and metabolic stability, revealing favorable characteristics for potential central nervous system applications. Researchers noted that structural modifications of the benzoic acid moiety could further enhance these properties while maintaining the compound's biological activity.
Emerging applications in targeted drug delivery systems have been reported, where 4-(Prop-2-yn-1-yl)sulfamoylbenzoic Acid serves as a linker molecule connecting therapeutic payloads to targeting ligands. Its stability under physiological conditions and cleavability in specific cellular environments make it particularly suitable for this purpose. Recent work in Advanced Drug Delivery Systems has shown promising results in tumor-selective drug release using this approach.
Ongoing clinical trials are exploring derivatives of this compound for various indications, including oncology and inflammatory diseases. Preliminary results suggest good tolerability profiles and measurable biological effects at therapeutic doses. However, researchers emphasize the need for further optimization to improve selectivity and reduce off-target effects in human applications.
The compound's unique structural features continue to inspire novel synthetic methodologies. Recent advances in green chemistry have enabled more efficient and sustainable production routes for 4-(Prop-2-yn-1-yl)sulfamoylbenzoic Acid, addressing previous challenges in scalability and purity. These developments are expected to facilitate broader research applications and potential commercialization.
Looking forward, the scientific community anticipates expanded applications of this compound in chemical biology tools, diagnostic agents, and therapeutic candidates. Its dual functionality as both a bioactive moiety and a chemical handle positions it uniquely for multifunctional applications in biomedical research and drug development pipelines.
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